2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

CAS No.: 82495-75-8

Cat. No.: VC2448788

Molecular Formula: C24H30ClOPSi

Molecular Weight: 429 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82495-75-8 |

|---|---|

| Molecular Formula | C24H30ClOPSi |

| Molecular Weight | 429 g/mol |

| IUPAC Name | triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride |

| Standard InChI | InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |

| Standard InChI Key | NEUMNYXEDIPGJD-UHFFFAOYSA-M |

| SMILES | C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

| Canonical SMILES | C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Introduction

Chemical Identity and Structure

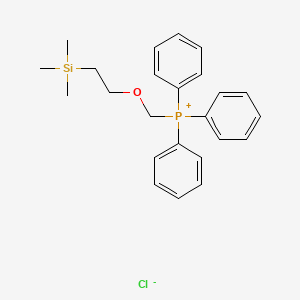

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is a quaternary phosphonium salt with the molecular formula C₂₄H₃₀ClOPSi and a molecular weight of 429.01 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under the number 82495-75-8 .

The compound's structure features a central phosphorus atom bonded to three phenyl groups and a 2-(trimethylsilyl)ethoxymethyl moiety, forming a positively charged phosphonium cation. This cation is balanced by a chloride counter-ion. The trimethylsilyl group (-Si(CH₃)₃) at one end of the molecule contributes to its unique reactivity profile and stability characteristics .

Nomenclature and Synonyms

This compound is known by several synonyms in the chemical literature:

Physical and Chemical Properties

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is characterized by specific physical and chemical properties that make it valuable for various synthetic applications.

Physical Properties

The compound exists as a white to almost white solid at room temperature, typically appearing as a crystalline powder . Its physical properties are summarized in the following table:

Stability and Reactivity

The compound is generally stable under normal conditions, but like many phosphonium salts, it may be sensitive to moisture and air, which can affect its stability and reactivity over time . This sensitivity necessitates proper storage conditions to maintain its chemical integrity for synthetic applications.

Synthesis Methods

The synthesis of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride involves a reaction between triphenylphosphine and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a precursor compound.

Preparation Procedure

The standard preparation method involves the following steps:

-

Reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene

-

Gentle reflux for approximately 18 hours

-

Cooling of the reaction mixture

-

Recovery of the resulting phosphonium salt by filtration

The yield from this synthetic procedure is typically around 94%, making it an efficient method for producing the compound .

Purification Methods

To obtain high-purity 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, the following purification process is recommended:

-

Washing the solid with acetic acid

-

Recrystallization from dichloromethane/ethyl acetate mixture

It should be noted that the compound is hygroscopic, which necessitates careful handling during purification and storage to prevent moisture absorption.

Analytical Characterization

The synthesized compound can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum in CDCl₃ shows the following characteristic signals:

-

-0.2 ppm (s, Me₃Si)

-

0.8 ppm (t, 8Hz, CH₂Si)

-

3.83 ppm (t, 8Hz, OCH₂)

-

5.77 ppm (d, JPH 4Hz, P⁺-CH₂O)

Applications in Chemical Synthesis

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride has emerged as a versatile reagent in organic synthesis with several important applications.

Wittig Reaction and Carbon-Carbon Bond Formation

One of the primary applications of this compound is in the formation of carbon-carbon bonds, particularly through Wittig and Wittig-type reactions. The reagent undergoes deprotonation to form a reactive ylide intermediate that can react with carbonyl compounds . This application is particularly valuable because:

-

It allows for the construction of enol ethers from aldehydes and ketones

-

It provides a method for stereoselective carbon-carbon bond formation

-

It offers a pathway to complex molecular structures through controlled reactivity

Protection Group Chemistry

Applications in Pharmaceutical Research

The compound has significant applications in pharmaceutical research and development.

Synthesis of Pharmaceutical Intermediates

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride is used in the synthesis of various pharmaceutical intermediates, contributing to the development of new drugs with improved efficacy and reduced side effects . Its ability to facilitate carbon-carbon bond formation with high stereoselectivity makes it particularly valuable in constructing complex pharmaceutical scaffolds.

Antitumor Agent Development

A specific application in pharmaceutical research involves the preparation of benzodecalindiones, which have been investigated for their antitumor properties . The compound's reactivity profile allows for the controlled synthesis of these complex polycyclic structures with the specific stereochemistry required for biological activity.

Applications in Materials Science and Other Fields

Beyond organic synthesis and pharmaceutical applications, 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride has found utility in several other research areas.

Material Science Applications

The compound plays a role in the development of advanced materials, including:

-

Polymers with specific functional properties

-

Nanomaterials for various applications

Biochemical Applications

In biochemistry, this phosphonium salt serves as a reagent for studying biochemical pathways and interactions in cellular systems . Its ability to modify specific functional groups can be leveraged to probe biological mechanisms and develop new biochemical tools.

Environmental Chemistry

The compound contributes to environmental chemistry through its use in the synthesis of environmentally friendly compounds, supporting efforts in green chemistry and sustainable practices . Its role in enabling selective transformations can reduce waste and improve the efficiency of chemical processes.

This pricing information indicates that the compound is available in quantities suitable for both research-scale and small-scale production applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume